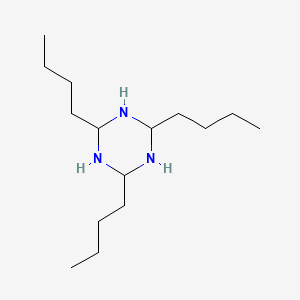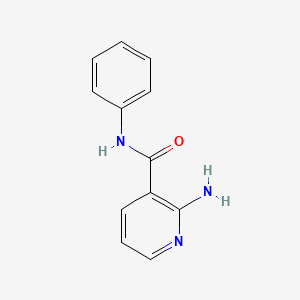
2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzoic acid.
Amidation Reaction: The 3,5-dichlorobenzoic acid is reacted with butan-2-amine in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products Formed
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with substituted nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulating signaling pathways related to its biological activity, such as neurotransmitter pathways in the brain.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide: Unique due to its specific substituents.
Other Benzamides: Compounds like sulpiride and metoclopramide, which are used as antipsychotic and antiemetic agents.
Uniqueness
This compound is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other benzamides.
Properties
CAS No. |
41197-74-4 |
|---|---|
Molecular Formula |
C15H22Cl2N2O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide |
InChI |
InChI=1S/C15H22Cl2N2O/c1-5-9(3)19(10(4)6-2)15(20)12-7-11(16)8-13(17)14(12)18/h7-10H,5-6,18H2,1-4H3 |
InChI Key |
IXRAFYMGDCHWCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)C1=C(C(=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


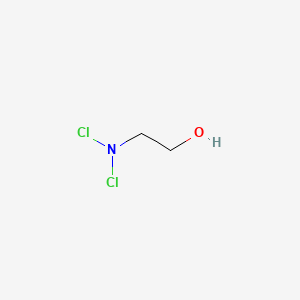


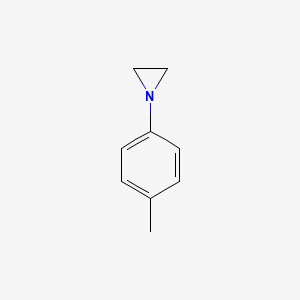

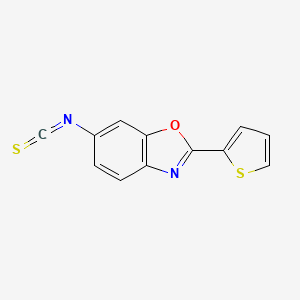
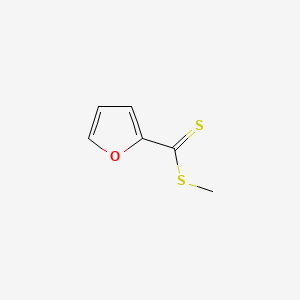
![Bicyclo[3.2.0]heptan-2-one, 5-methyl-](/img/structure/B14665980.png)
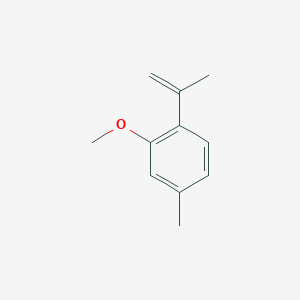

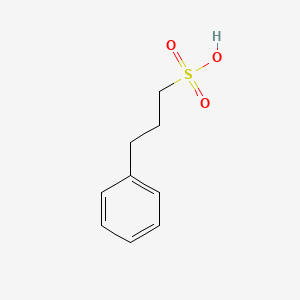
![6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine](/img/structure/B14666017.png)
